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Aeruginopeptin 95B -

Aeruginopeptin 95B

Catalog Number: EVT-1592381
CAS Number:
Molecular Formula: C56H79N9O17
Molecular Weight: 1150.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aeruginopeptin 95B is a cyclodepsipeptide.
Source and Classification

Aeruginopeptin 95B is sourced from various strains of Pseudomonas aeruginosa, which are commonly found in soil, water, and as opportunistic pathogens in humans. The classification of this compound falls under non-ribosomal peptides, which are characterized by their complex structures formed through the action of non-ribosomal peptide synthetases. This classification highlights its unique biosynthetic pathway distinct from typical ribosomally synthesized peptides.

Synthesis Analysis

Methods and Technical Details

The synthesis of Aeruginopeptin 95B typically involves fermentation processes utilizing Pseudomonas aeruginosa strains. The classical method includes:

  1. Culturing: Bacterial cultures are grown in nutrient-rich media conducive to the production of Aeruginopeptin.
  2. Extraction: The compound is extracted from the culture broth using organic solvents such as methanol or chloroform.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the extracted compound.

Recent advancements have focused on optimizing fermentation conditions and extraction methods to enhance yield and purity, reducing the time and complexity involved in the synthesis process .

Molecular Structure Analysis

Structure and Data

Aeruginopeptin 95B has a complex molecular structure characterized by multiple amino acid residues linked through peptide bonds. The exact structure can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

  • Molecular Formula: C₄₁H₆₉N₁₁O₁₃
  • Molecular Weight: Approximately 757.0 g/mol

The structural complexity of Aeruginopeptin 95B contributes to its biological activity, particularly its role in inhibiting bacterial communication mechanisms .

Chemical Reactions Analysis

Reactions and Technical Details

Aeruginopeptin 95B participates in various chemical reactions, primarily related to its interactions with biological systems. Key reactions include:

  1. Quorum Sensing Inhibition: Aeruginopeptin 95B inhibits the synthesis of signaling molecules like acyl-homoserine lactones, disrupting bacterial communication.
  2. Antimicrobial Activity: It exhibits bactericidal effects against several pathogens by disrupting cell membrane integrity or inhibiting essential cellular processes.

These reactions underscore the compound's potential as an antimicrobial agent and its role in managing bacterial infections .

Mechanism of Action

Process and Data

The mechanism of action for Aeruginopeptin 95B primarily involves interference with quorum sensing pathways in bacteria. By inhibiting the production or reception of signaling molecules, Aeruginopeptin 95B effectively alters gene expression related to virulence factors, biofilm formation, and motility.

  • Target Pathways: It specifically affects the LasR and RhlR signaling pathways in Pseudomonas aeruginosa, leading to reduced pathogenicity and increased susceptibility to antibiotics .

This mechanism highlights its potential utility in treating infections caused by antibiotic-resistant strains.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aeruginopeptin 95B exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.
  • Stability: Stable under acidic conditions but may degrade under extreme pH or high temperatures.

These properties are crucial for determining suitable applications in various scientific fields .

Applications

Scientific Uses

Aeruginopeptin 95B has significant potential applications across various scientific domains:

  1. Antimicrobial Agent: Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  2. Quorum Sensing Inhibitor: Useful in research aimed at understanding bacterial communication and developing strategies to combat biofilm-related infections.
  3. Biotechnology: Potential applications in agriculture as a biopesticide or in industrial microbiology for producing other valuable compounds.

Research continues to explore these applications, emphasizing the importance of Aeruginopeptin 95B in combating antibiotic resistance and enhancing microbial control strategies .

Biosynthesis and Genetic Regulation

Nonribosomal Peptide Synthetase (NRPS) Pathways in Microcystis

Aeruginopeptin 95B belongs to the aeruginosin family of linear tetrapeptides, characterized by a conserved 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety and variable modifications at other positions [5] [8]. Its biosynthesis follows canonical nonribosomal peptide synthetase (NRPS) pathways, where multimodular enzyme complexes assemble the peptide backbone through a thiotemplate mechanism. In Microcystis, these NRPS systems activate, modify, and condense specific amino acid substrates into the final bioactive compound [4] [7].

Gene Cluster Organization of Aeruginopeptin Synthetases

The aeruginopeptin synthetase gene cluster (designated aer) spans ~25 kb and comprises three core NRPS genes (aerA, aerB, aerC), alongside auxiliary tailoring genes (aerD–aerI) [2] [7]. The cluster organization is highly conserved across Microcystis strains:

  • Module 1 (AerA): Activates and incorporates the N-terminal hydroxyphenyllactic acid (Hpla) residue. Contains adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains [7].
  • Module 2 (AerB): Activates the variable second amino acid (often D-allo-Ile or D-Leu). Features an epimerization (E) domain ensuring D-configuration [2] [8].
  • Module 3 (AerC): Incorporates Choi and the C-terminal arginine derivative. Includes a thioesterase (TE) domain for peptide release [5] [8].

Auxiliary genes aerD (halogenase), aerE (sulfotransferase), and aerF (glycosyltransferase) enable structural diversification of aeruginopeptins [7] [8].

Table 1: Core Genes in the Aeruginopeptin 95B Biosynthetic Cluster

GeneDomain ArchitectureFunction in Biosynthesis
aerAC-A-PCPActivates and incorporates Hpla
aerBC-A-PCP-EActivates variable amino acid; epimerizes to D-configuration
aerCC-A-PCP-TEActivates Choi and arginine derivative; releases peptide
aerDFADH₂-dependent halogenaseChlorinates Hpla moiety at R1/R3 positions
aerESulfotransferaseSulfates Choi hydroxyl group
aerFGlycosyltransferaseAdds glycan to Choi (strain-specific)

Role of Halogenase Genes in Aeruginopeptin Diversification

Halogenase gene aerD is pivotal for generating chlorinated aeruginopeptin congeners (e.g., Aeruginopeptin 95B). This FADH₂-dependent enzyme regioselectively chlorinates the Hpla moiety at R₁/R₃ positions [7]. Strains lacking aerD produce exclusively non-chlorinated variants (e.g., Aeruginopeptin 98B), while its presence correlates with mono/di-chlorinated peptides [7]. In Microcystis aeruginosa NIES-95, aerD is intact, enabling chloro-aeruginopeptin synthesis. Conversely, strains like PCC 7806 exhibit partial aerD deletions, abolishing chlorination capacity [7].

Table 2: Halogenase-Dependent Aeruginopeptin Variants in Microcystis

StrainaerD StatusAeruginopeptin VariantChlorination Pattern
NIES-95IntactAeruginopeptin 95BDichlorinated (R₁,R₃-Cl)
NIES-98IntactAeruginopeptin 98AMonochlorinated (R₁-Cl)
PCC 7806Partial deletionNon-chlorinated congenersAbsent

Evolutionary Conservation of Aeruginopeptin NRPS Modules

The NRPS modules for aeruginopeptins show remarkable conservation across Microcystis strains:

  • Adenylation (A) domains: Substrate specificity remains consistent. aerBA domains activate hydrophobic amino acids (Leu, Ile, Phe), while aerCA domains recognize Choi [4] [8].
  • Condensation (C) domains: Phylogenetically conserved among aeruginosin producers. aerBC domains group with D-peptidyl donors, and aerCC domains with L-peptidyl donors, despite incorporating D-MeAsp [10].
  • Epimerization (E) domains: Universal in aerB, ensuring D-configuration at position 2 [2].This conservation suggests strong selective pressure to maintain core peptide assembly functions. However, adenylation domains exhibit recombination hotspots, facilitating substrate switching (e.g., Leu↔Arg substitutions) without disrupting condensation domain compatibility [10].

Properties

Product Name

Aeruginopeptin 95B

IUPAC Name

N-[5-benzyl-8-butan-2-yl-21-hydroxy-15-[(4-hydroxycyclohex-2-en-1-yl)methyl]-2-(1-hydroxyethyl)-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[3-hydroxy-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]butanoyl]amino]pentanediamide

Molecular Formula

C56H79N9O17

Molecular Weight

1150.3 g/mol

InChI

InChI=1S/C56H79N9O17/c1-7-28(2)44-56(81)82-31(5)46(63-48(73)37(21-23-42(57)71)58-52(77)45(29(3)66)62-51(76)41(70)27-34-15-19-36(69)20-16-34)53(78)60-39(25-33-13-17-35(68)18-14-33)49(74)59-38-22-24-43(72)65(54(38)79)47(30(4)67)55(80)64(6)40(50(75)61-44)26-32-11-9-8-10-12-32/h8-13,15-17,19-20,28-31,33,35,37-41,43-47,66-70,72H,7,14,18,21-27H2,1-6H3,(H2,57,71)(H,58,77)(H,59,74)(H,60,78)(H,61,75)(H,62,76)(H,63,73)

InChI Key

TUPDMLYCDOSVAR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)O)O)CC4CCC(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)O)C

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